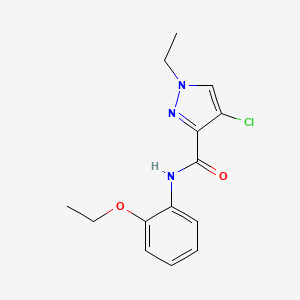![molecular formula C17H24N2O4S B6097881 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine, also known as PSC-833, is a synthetic compound that belongs to the family of cyclosporine analogs. It is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that plays a crucial role in the efflux of various drugs and xenobiotics from cells. PSC-833 has been extensively studied for its potential applications in cancer therapy, drug delivery, and drug resistance reversal.
作用机制
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine exerts its pharmacological effects by inhibiting P-gp, a transmembrane protein that is overexpressed in various cancer cell lines and contributes to multidrug resistance. P-gp functions as an efflux pump, transporting various drugs and xenobiotics out of cells and reducing their intracellular concentration. This compound binds to P-gp and prevents its ATP-dependent efflux activity, leading to increased intracellular drug accumulation and enhanced cytotoxicity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of P-gp-mediated drug efflux, increased intracellular drug accumulation, and enhanced cytotoxicity of various chemotherapeutic agents. This compound has also been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine in lab experiments is its ability to enhance the efficacy of various chemotherapeutic agents and improve their bioavailability. This compound can also be used to study the mechanisms of drug resistance and to develop new strategies for overcoming it. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for research on 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine, including:
1. Development of new P-gp inhibitors with improved potency and selectivity.
2. Investigation of the mechanisms of drug resistance and the role of P-gp in cancer cell biology.
3. Development of new drug delivery systems that can improve the intracellular accumulation of drugs and overcome drug resistance.
4. Clinical trials to evaluate the safety and efficacy of this compound in cancer therapy and drug delivery.
5. Investigation of the potential use of this compound in other diseases, such as infectious diseases and neurological disorders.
In conclusion, this compound is a potent inhibitor of P-gp that has potential applications in cancer therapy, drug delivery, and drug resistance reversal. Further research is needed to fully understand its mechanisms of action and to develop new strategies for overcoming drug resistance.
合成方法
The synthesis of 4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine involves several steps, starting with the reaction of 4-nitrobenzyl chloride with piperidine to form 4-nitrobenzylpiperidine. This intermediate is then reacted with morpholine and sodium hydride to yield this compound. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine has been extensively studied for its potential applications in cancer therapy, drug delivery, and drug resistance reversal. In cancer therapy, this compound has been shown to enhance the efficacy of various chemotherapeutic agents, including doxorubicin, paclitaxel, and etoposide, by inhibiting P-gp-mediated drug efflux. This compound has also been investigated for its potential use in drug delivery systems, as it can increase the intracellular accumulation of drugs and improve their bioavailability.
属性
IUPAC Name |
[4-(morpholin-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-8-2-1-3-9-18)16-6-4-15(5-7-16)14-24(21,22)19-10-12-23-13-11-19/h4-7H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZQIZSXSACIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![1-(4-fluorobenzyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097824.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6097844.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B6097868.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6097875.png)
![7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097896.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6097903.png)